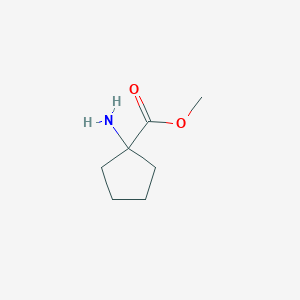

Methyl 1-amino-1-cyclopentanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNNACMZTDZCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282637 | |

| Record name | Methyl 1-amino-1-cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78388-61-1 | |

| Record name | 78388-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-amino-1-cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloleucine methyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQB5JS5W8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methyl 1-amino-1-cyclopentanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-amino-1-cyclopentanecarboxylate is a cyclic, non-proteinogenic alpha-amino acid ester of significant interest in medicinal chemistry and drug development. Its conformationally constrained cyclopentyl scaffold provides a unique structural motif for designing peptidomimetics, enzyme inhibitors, and other bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to support research and development in this area. The synthesis of this compound and its parent amino acid, 1-amino-1-cyclopentanecarboxylic acid (also known as cycloleucine), is well-established through several classical and modern organic chemistry reactions.[1][2][3] This guide will focus on three principal synthetic strategies: direct esterification of 1-amino-1-cyclopentanecarboxylic acid, the Strecker synthesis starting from cyclopentanone, and the Bucherer-Bergs synthesis, also commencing with cyclopentanone.

Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. The most direct method involves the esterification of the commercially available 1-amino-1-cyclopentanecarboxylic acid. Alternatively, the classic Strecker and Bucherer-Bergs syntheses provide robust methods for constructing the core amino acid structure from the simple precursor, cyclopentanone.[4][5][6]

Direct Esterification of 1-amino-1-cyclopentanecarboxylic acid

The most straightforward approach to obtaining this compound is through the direct esterification of 1-amino-1-cyclopentanecarboxylic acid. This method is efficient and yields the hydrochloride salt of the target compound, which is often a convenient form for storage and subsequent reactions. A common and effective method for this transformation is the use of thionyl chloride in methanol.

Strecker Synthesis

The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids from aldehydes or ketones.[4] In the context of this compound synthesis, cyclopentanone serves as the starting material. The process involves three main steps: the formation of an α-aminonitrile, hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another classical multicomponent reaction for the synthesis of hydantoins from ketones, which can then be hydrolyzed to afford α-amino acids.[5][7] This pathway also commences with cyclopentanone and offers a robust alternative to the Strecker synthesis. The key intermediate in this synthesis is cyclopentane-spiro-5'-hydantoin.

Experimental Protocols

Protocol 1: Direct Esterification of 1-amino-1-cyclopentanecarboxylic acid

This protocol details the synthesis of this compound hydrochloride from its corresponding carboxylic acid.[8]

Materials:

-

1-amino-1-cyclopentanecarboxylic acid

-

Absolute Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Anhydrous ether

Procedure:

-

To 30 ml of absolute methanol at 0°C, add dropwise with stirring 7.9 ml of freshly distilled thionyl chloride over a period of 30 minutes.

-

After the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.

-

Heat the resulting suspension with stirring, maintaining the temperature at 75°C for 2.5 hours after the reaction suspension has dissolved.

-

Remove the methanol under reduced pressure to obtain an off-white crystalline mass.

-

Triturate the crystalline mass with anhydrous ether to yield the final product.

Protocol 2: Strecker Synthesis of 1-aminocyclopentane-1-carbonitrile

This protocol describes the first step of the Strecker synthesis, starting from cyclopentanone.[9]

Materials:

-

Cyclopentanone

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

20% Aqueous ammonia (NH₄OH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask, dissolve 1.97 g of sodium cyanide in 3.9 ml of water.

-

Add a solution containing 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.

-

Add 3 g of cyclopentanone in 3.8 ml of methanol to the flask.

-

Stir the mixture for 1.5 hours at room temperature.

-

Heat the mixture at 60°C for 45 minutes.

-

Cease heating and continue stirring for an additional 45 minutes as the mixture cools to 25°C.

-

Extract the mixture several times with dichloromethane.

-

Dry the combined organic extracts over sodium sulfate and concentrate under vacuum to yield 1-aminocyclopentane-1-carbonitrile as an oil.

Protocol 3: Bucherer-Bergs Synthesis of Cyclopentane-spiro-5'-hydantoin

This protocol provides a general procedure for the Bucherer-Bergs reaction, which can be adapted for cyclopentanone.[7]

Materials:

-

Cyclopentanone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol or Water

Procedure:

-

Combine cyclopentanone, potassium cyanide (or sodium cyanide), and ammonium carbonate in a molar ratio of approximately 1:2:2 in a suitable solvent such as water or ethanol.[7]

-

Heat the mixture under reflux at a temperature of 80-100°C.

-

Maintain the pH of the reaction mixture between 8 and 9.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid (HCl) to precipitate the hydantoin product.

-

Collect the precipitate by filtration and purify by recrystallization, typically from an ethanol/water mixture.

Protocol 4: Hydrolysis of Intermediates to 1-amino-1-cyclopentanecarboxylic acid

Both the α-aminonitrile from the Strecker synthesis and the hydantoin from the Bucherer-Bergs synthesis can be hydrolyzed to the desired amino acid.

From 1-aminocyclopentane-1-carbonitrile (Strecker intermediate):

-

The aminonitrile can be hydrolyzed under either acidic or basic conditions to yield 1-amino-1-cyclopentanecarboxylic acid.[4] A common method involves heating the aminonitrile with a strong acid such as hydrochloric acid.

From Cyclopentane-spiro-5'-hydantoin (Bucherer-Bergs intermediate):

-

The hydantoin can be ring-opened to produce the N-carbamoyl amino acid, which is then converted to the amino acid by treatment with acid or suitable enzymes.[7]

Protocol 5: Esterification of 1-amino-1-cyclopentanecarboxylic acid

This step is identical to Protocol 1 and is the final step in both the Strecker and Bucherer-Bergs synthetic routes to obtain the target methyl ester.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates.

Table 1: Direct Esterification

| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-amino-1-cyclopentanecarboxylic acid | This compound hydrochloride | SOCl₂, MeOH | 75 | 2.5 | 90 | [8] |

Table 2: Strecker Synthesis

| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclopentanone | 1-aminocyclopentane-1-carbonitrile | NaCN, NH₄Cl, NH₄OH | 60 | 1.5 | Not Reported | [9] |

| 2 | 1-aminocyclopentane-1-carbonitrile | 1-amino-1-cyclopentanecarboxylic acid | Acid or Base | Heat | - | Not Reported | |

| 3 | 1-amino-1-cyclopentanecarboxylic acid | This compound hydrochloride | SOCl₂, MeOH | 75 | 2.5 | 90 | [8] |

Table 3: Bucherer-Bergs Synthesis

| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclopentanone | Cyclopentane-spiro-5'-hydantoin | KCN, (NH₄)₂CO₃ | 80-100 | - | Not Reported | [7] |

| 2 | Cyclopentane-spiro-5'-hydantoin | 1-amino-1-cyclopentanecarboxylic acid | Acid or Base | Heat | - | Not Reported | |

| 3 | 1-amino-1-cyclopentanecarboxylic acid | This compound hydrochloride | SOCl₂, MeOH | 75 | 2.5 | 90 | [8] |

Spectroscopic Data

This compound Hydrochloride [8]

-

Melting Point: 205-207 °C

-

IR (KBr): 1740 cm⁻¹ (C=O)

-

¹H NMR (D₂O): δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H)

This compound (Free Base)

-

¹H NMR: Spectroscopic data is available for the free base.[10]

-

¹³C NMR: Spectroscopic data is available for the free base.[10]

-

IR: Spectroscopic data is available for the free base.[10]

-

Mass Spectrum: Spectroscopic data is available for the free base.[10]

References

- 1. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanecarboxylic acid, 1-amino- [webbook.nist.gov]

- 3. 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid | C12H21NO4 | CID 67238652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. Cyclopentanone synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 9. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to Methyl 1-amino-1-cyclopentanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and safety information for Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride, a key building block in medicinal chemistry. All quantitative data is presented in clear, structured tables, and the experimental protocol for its synthesis is detailed.

Core Chemical Properties

This compound hydrochloride is a white to off-white crystalline solid. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H14ClNO2 | |

| Molecular Weight | 179.64 g/mol | |

| Melting Point | 205-208 °C (decomposes) | |

| Density | 1.081 g/cm³ | |

| Flash Point | 58.7 °C | |

| Refractive Index | 1.478 | |

| Infrared (IR) Spectrum (KBr) | 1740 cm⁻¹ (C=O stretch) | [1] |

| Proton NMR (¹H NMR) Spectrum (D₂O) | δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H) ppm | [1] |

| Polar Surface Area (PSA) | 52.3 Ų |

Synthesis Protocol

The synthesis of this compound hydrochloride is typically achieved through the esterification of 1-amino-1-cyclopentanecarboxylic acid using thionyl chloride in methanol.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound hydrochloride.

Detailed Methodology

-

Preparation of Methanolic Thionyl Chloride: In a flask equipped with a stirrer, add 30 ml of absolute methanol and cool to 0 °C. Over a period of 30 minutes, add 7.9 ml of freshly distilled thionyl chloride dropwise while maintaining the temperature at 0 °C and stirring.[1]

-

Reaction with Amino Acid: Once the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.[1]

-

Heating: Heat the resulting suspension with stirring, and maintain the temperature at 75 °C for 2.5 hours after the reaction mixture becomes a clear solution.[1]

-

Isolation: Remove the methanol under reduced pressure to obtain an off-white crystalline mass.[1]

-

Purification: Triturate the crystalline mass with anhydrous ether to yield the final product, this compound hydrochloride. The reported yield is approximately 90%.[1]

Applications in Drug Discovery

This compound can be incorporated into the structure of specific Cathepsin B inhibitors, potentially enhancing their specificity.[2] Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis. The development of specific inhibitors for this enzyme is an active area of research in oncology.

As no specific signaling pathways involving this compound are detailed in the available literature, a signaling pathway diagram is not included. The compound serves as a structural motif in the design of enzyme inhibitors.

Safety and Handling

This compound hydrochloride is associated with several hazards. Adherence to safety protocols is crucial when handling this compound.

Hazard Identification

-

Skin Irritation: Causes skin irritation (H315).

-

Eye Irritation: Causes serious eye irritation (H319).

-

Respiratory Irritation: May cause respiratory irritation (H335).

Precautionary Measures

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from foodstuff containers and incompatible materials.[3]

-

First Aid:

-

If Swallowed: Get medical help. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.

-

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

References

Spectroscopic Analysis of Methyl 1-amino-1-cyclopentanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 1-amino-1-cyclopentanecarboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.70 | s | 3H | -OCH₃ |

| ~ 2.50 | br s | 2H | -NH₂ |

| ~ 1.90 - 1.70 | m | 4H | Cyclopentyl -CH₂- |

| ~ 1.65 - 1.50 | m | 4H | Cyclopentyl -CH₂- |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 177 | C=O (Ester) |

| ~ 65 | C-NH₂ |

| ~ 52 | -OCH₃ |

| ~ 38 | Cyclopentyl -CH₂- |

| ~ 24 | Cyclopentyl -CH₂- |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3300 | Medium, Broad | N-H Stretch (Amine) |

| 2960 - 2870 | Strong | C-H Stretch (Aliphatic) |

| 1735 | Strong | C=O Stretch (Ester) |

| 1590 | Medium | N-H Bend (Amine) |

| 1240 | Strong | C-O Stretch (Ester) |

| 1170 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 84 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is used for analysis.

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with proton decoupling. A wider spectral width of 200-220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: An FT-IR spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5, is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. A quadrupole or time-of-flight (TOF) mass analyzer is common.

-

Data Acquisition: For EI, a standard electron energy of 70 eV is used. For ESI, the sample solution is introduced at a low flow rate, and the capillary voltage is optimized to achieve stable ionization. Mass spectra are recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

An In-depth Technical Guide to Methyl 1-aminocyclopentane-1-carboxylate (CAS 78388-61-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-aminocyclopentane-1-carboxylate, identified by CAS number 78388-61-1. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and applications, drawing parallels with its parent compound, cycloleucine. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

Methyl 1-aminocyclopentane-1-carboxylate is the methyl ester of 1-aminocyclopentanecarboxylic acid, also known as cycloleucine. It is a white to off-white crystalline solid.[1] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 78388-61-1 | |

| IUPAC Name | methyl 1-aminocyclopentane-1-carboxylate | [1] |

| Synonyms | Methyl 1-aminocyclopentanecarboxylate, Cycloleucine Methyl Ester | |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Melting Point | 205-207 °C (hydrochloride salt) | [1] |

| Appearance | Off-white crystalline mass | [1] |

| Solubility | Soluble in water | |

| Storage | Store at room temperature |

Synthesis of Methyl 1-aminocyclopentane-1-carboxylate Hydrochloride

A common and effective method for the synthesis of Methyl 1-aminocyclopentane-1-carboxylate hydrochloride is through the esterification of 1-aminocyclopentanecarboxylic acid using thionyl chloride in methanol.[1]

Experimental Protocol

Materials:

-

1-aminocyclopentanecarboxylic acid (0.1 mol, 12.9 g)

-

Absolute methanol (30 ml)

-

Thionyl chloride (freshly distilled, 7.9 ml)

-

Anhydrous ether

-

Reaction flask with stirrer and reflux condenser

-

Ice bath

-

Heating mantle

Procedure: [1]

-

Cool 30 ml of absolute methanol to 0 °C in a reaction flask equipped with a stirrer.

-

Slowly add 7.9 ml of freshly distilled thionyl chloride dropwise to the cold methanol over a period of 30 minutes while stirring. Maintain the temperature at 0 °C.

-

Once the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-aminocyclopentanecarboxylic acid in portions over 15 minutes.

-

After the addition of the amino acid, heat the suspension with stirring and maintain the temperature at 75 °C for 2.5 hours, by which time the suspension should have dissolved.

-

Remove the methanol under reduced pressure to obtain an off-white crystalline mass.

-

Triturate the resulting solid with anhydrous ether to yield Methyl 1-aminocyclopentane-1-carboxylate hydrochloride.

Expected Yield: Approximately 16.1 g (90% yield) of the hydrochloride salt with a melting point of 205-207 °C.[1]

Synthesis Workflow

Biological Activity and Potential Applications

While specific studies on Methyl 1-aminocyclopentane-1-carboxylate are limited, its biological activity can be inferred from its parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine). Cycloleucine is a non-metabolizable amino acid that acts as a competitive inhibitor of the methionine adenosyltransferase (MAT), an enzyme crucial for the synthesis of S-adenosylmethionine (SAM). SAM is the primary methyl group donor in numerous biological methylation reactions, including the methylation of DNA, RNA, and proteins.

Potential Mechanism of Action and Signaling Pathway

By inhibiting MAT, cycloleucine depletes the intracellular pool of SAM. This disruption of methylation processes can have profound effects on cellular function and has been explored in the context of cancer therapy and virology. As the methyl ester, Methyl 1-aminocyclopentane-1-carboxylate is likely to act as a prodrug of cycloleucine, being hydrolyzed in vivo to the active carboxylic acid.

Research and Drug Development Implications

The potential of Methyl 1-aminocyclopentane-1-carboxylate as a prodrug of a methylation inhibitor makes it a compound of interest for researchers in oncology and virology. Its ester form may offer advantages in terms of solubility, stability, and bioavailability compared to the parent amino acid. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to explore its therapeutic potential.

Conclusion

Methyl 1-aminocyclopentane-1-carboxylate (CAS 78388-61-1) is a readily synthesizable compound with potential biological activity as a prodrug of the methylation inhibitor cycloleucine. This technical guide provides essential information on its properties and a detailed synthesis protocol to facilitate further research and development. The inferred mechanism of action, targeting the fundamental process of cellular methylation, suggests a broad range of potential therapeutic applications that merit further investigation.

References

An In-depth Technical Guide to the Synthesis of Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride, a valuable intermediate for researchers, scientists, and professionals in drug development. The document details the primary synthesis method, discusses alternative routes, and presents key experimental data and workflows.

Overview of Synthetic Strategies

This compound hydrochloride is primarily synthesized through the direct esterification of its corresponding amino acid, 1-amino-1-cyclopentanecarboxylic acid. This method is straightforward and high-yielding.

Alternative approaches begin with cyclopentanone and utilize classic amino acid synthesis reactions, such as the Strecker synthesis or the Bucherer-Bergs reaction, to generate the core amino acid structure, which is then subsequently esterified.

Primary Synthesis: Direct Esterification

The most direct method involves the Fischer esterification of 1-amino-1-cyclopentanecarboxylic acid using methanol as both the solvent and reagent, with thionyl chloride serving as the catalyst to generate HCl in situ.

Experimental Protocol

This protocol is based on a reported procedure[1].

-

Reaction Setup: To 30 mL of absolute methanol at 0°C in a suitable reaction vessel, add 7.9 mL of freshly distilled thionyl chloride dropwise with stirring over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

-

Addition of Amino Acid: Once the thionyl chloride addition is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.

-

Reaction: Heat the resulting suspension with stirring, and maintain the temperature at 75°C for 2.5 hours, by which time the suspension should dissolve.

-

Workup: Remove the methanol under reduced pressure to yield an off-white crystalline mass.

-

Purification: Triturate the crude material with anhydrous ether to obtain the final product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-amino-1-cyclopentanecarboxylic acid (12.9 g, 0.1 mol) | [1] |

| Yield | 16.1 g (90%) | [1] |

| Appearance | Off-white crystalline mass | [1] |

Alternative Synthetic Routes from Cyclopentanone

A. Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[2][3] For this target molecule, the process would begin with cyclopentanone.

-

Iminium Formation: Cyclopentanone reacts with ammonia (often from ammonium chloride) to form an imine.

-

Aminonitrile Formation: A cyanide source (e.g., KCN) attacks the imine, forming a 1-amino-1-cyanocyclopentane intermediate.[2][4]

-

Hydrolysis & Esterification: The nitrile group is then hydrolyzed under acidic conditions to a carboxylic acid, yielding 1-amino-1-cyclopentanecarboxylic acid. Subsequent esterification, as described in the primary method, yields the final product.

B. Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another robust method that converts ketones into amino acids via a hydantoin intermediate.[5][6][7]

-

Hydantoin Formation: Cyclopentanone reacts with potassium cyanide (KCN) and ammonium carbonate in a one-pot, multi-component reaction to form cyclopentane-5-spiro-5'-hydantoin.[5]

-

Hydrolysis & Esterification: The hydantoin ring is then hydrolyzed (typically with a strong acid or base) to give 1-amino-1-cyclopentanecarboxylic acid. This intermediate is then esterified to afford the target hydrochloride salt.

Product Characterization Data

The following data corresponds to the final product, this compound hydrochloride.

| Property | Value | Reference |

| Melting Point | 205 - 207 °C | [1] |

| Infrared (IR) | ν (KBr): 1740 cm⁻¹ (C=O) | [1] |

| Proton NMR (¹H NMR) | (D₂O) δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H) ppm | [1] |

References

- 1. prepchem.com [prepchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker_amino_acid_synthesis [chemeurope.com]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. Bucherer-Bergs Reaction [organic-chemistry.org]

The Favorskii Rearrangement: A Technical Guide to the Synthesis of Cyclic Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

The Favorskii rearrangement is a powerful and versatile tool in organic synthesis, primarily utilized for the conversion of α-halo ketones into carboxylic acid derivatives.[1] A particularly valuable application of this reaction is the ring contraction of cyclic α-halo ketones, which provides an efficient pathway to smaller carbocyclic and heterocyclic systems.[2][3] This technical guide provides an in-depth exploration of the Favorskii rearrangement, with a specific focus on its application in the synthesis of cyclic amino acid esters—valuable building blocks in medicinal chemistry and drug development.

Core Principles and Mechanism

The Favorskii rearrangement involves the base-catalyzed transformation of an α-halo ketone into a carboxylic acid, ester, or amide, depending on the nucleophile present.[4][5] When applied to cyclic α-halo ketones, the reaction results in a ring-contracted product.[6] The reaction can proceed through two primary mechanistic pathways: the cyclopropanone mechanism and the quasi-Favorskii (or semi-benzilic) mechanism.

The Cyclopropanone Mechanism

This is the most common pathway for α-halo ketones with at least one acidic α'-proton. The mechanism unfolds in the following steps:

-

Enolate Formation: A base, typically an alkoxide such as sodium methoxide, abstracts an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen).[6]

-

Cyclopropanone Intermediate: The resulting enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, forming a highly strained bicyclic cyclopropanone intermediate.[1][7]

-

Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The cyclopropanone ring opens to form the most stable carbanion intermediate.

-

Protonation: The carbanion is protonated by the solvent to yield the final ring-contracted ester.[1]

References

- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. synarchive.com [synarchive.com]

- 5. Favorskii Rearrangement | springerprofessional.de [springerprofessional.de]

- 6. adichemistry.com [adichemistry.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

A Technical Guide to Methyl 1-amino-1-cyclopentanecarboxylate: Physical Characteristics and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-amino-1-cyclopentanecarboxylate and its salts are intriguing building blocks in synthetic organic chemistry, particularly in the design and development of novel therapeutic agents. Their rigid cyclopentyl scaffold and versatile functional groups—an amino group and a methyl ester—make them valuable precursors for a variety of complex molecules. This technical guide provides a comprehensive overview of the known physical characteristics of this compound and its hydrochloride salt, alongside detailed experimental protocols for their characterization and synthesis.

Physical and Chemical Properties

The physical properties of this compound and its hydrochloride salt are summarized below. It is crucial to distinguish between the free amine and its hydrochloride salt, as their properties differ significantly.

Quantitative Data Summary

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ |

| Molecular Weight | 143.18 g/mol | 179.64 g/mol |

| Melting Point | 203-205 °C[1] | 207-208 °C (decomposes)[2], 211-215°C[3] |

| Boiling Point | 186.8 ± 23.0 °C at 760 mmHg[1] | Not available |

| Density | 1.1 ± 0.1 g/cm³[1] | 1.081 g/cm³[2] |

| Refractive Index | 1.478[1] | 1.478[2] |

| Flash Point | 58.7 ± 20.1 °C[1] | 58.7 °C[2] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Spectral Data Summary

| Technique | This compound Hydrochloride |

| ¹H NMR (PMR) | (D₂O) δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H) ppm |

| Infrared (IR) | (KBr) 1740 (C=O) cm⁻¹ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound Hydrochloride

This protocol is adapted from a known synthetic route.

Objective: To synthesize this compound hydrochloride from 1-amino-1-cyclopentanecarboxylic acid.

Materials:

-

1-amino-1-cyclopentanecarboxylic acid

-

Absolute methanol

-

Thionyl chloride

-

Anhydrous ether

Procedure:

-

To 30 ml of absolute methanol, cooled to 0°C, add 7.9 ml of freshly distilled thionyl chloride dropwise with stirring over a period of 30 minutes.

-

After the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.

-

Heat the resulting suspension with stirring, maintaining the temperature at 75°C for 2.5 hours after the reaction suspension has dissolved.

-

Remove the methanol under reduced pressure to obtain an off-white crystalline mass.

-

Triturate the crystalline mass with anhydrous ether to yield the final product.

Expected Yield: Approximately 16.1 g (90%) of this compound hydrochloride.

Characterization Protocols

Objective: To determine the melting point range of a solid organic compound.

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating apparatus (e.g., a Thiele tube or a digital melting point apparatus).

-

The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[4]

Objective: To obtain a proton NMR spectrum to elucidate the molecular structure.

Procedure:

-

Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt).

-

Transfer the solution to a clean NMR tube to a height of about 4-5 cm.

-

Place the NMR tube into the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the resulting free induction decay (FID) to obtain the frequency-domain spectrum.

-

Analyze the chemical shifts, integration, and splitting patterns of the peaks to determine the structure.

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Prepare the sample. For a solid sample, this can be done by creating a potassium bromide (KBr) pellet or as a mull in an appropriate oil.

-

Place the prepared sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ester.[5]

Visualizations

Experimental Workflow: Synthesis of this compound Hydrochloride

References

Solubility of Methyl 1-Amino-1-Cyclopentanecarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1-amino-1-cyclopentanecarboxylate in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for understanding its expected solubility behavior and details robust experimental protocols for its determination.

Introduction

This compound is a cyclic amino acid ester of significant interest in medicinal chemistry and drug development. Its structural features, combining a hydrophilic amino group and a more lipophilic cyclopentane ring and methyl ester group, suggest a nuanced solubility profile across various organic solvents. Understanding this solubility is critical for its synthesis, purification, formulation, and overall development as a potential therapeutic agent.

Predicted Solubility and Influencing Factors

The solubility of this compound in an organic solvent is influenced by several factors:

-

Solvent Polarity: A key determinant of solubility is the principle of "like dissolves like." It is anticipated that the compound will exhibit higher solubility in polar organic solvents such as alcohols (methanol, ethanol) and acetonitrile, and moderate to low solubility in non-polar solvents like hexane.

-

Temperature: Generally, solubility of solids in liquids increases with temperature. This relationship should be experimentally determined for precise applications.

-

pH (in protic solvents): The presence of the amino group means that the pH of the solution can significantly impact solubility, especially in protic solvents. At lower pH values, the amino group will be protonated, potentially increasing solubility in polar solvents.

-

Crystalline Form: The specific polymorphic form of the solid can affect its solubility.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Acetonitrile | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments.

Shake-Flask Method (Equilibrium Solubility)

This is a widely recognized and reliable method for determining the thermodynamic (equilibrium) solubility of a compound.[2]

Principle: An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Volumetric flasks

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant temperature shaker bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved particles.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method.

-

Repeat the experiment at different temperatures as required.

Gravimetric Analysis

This is a straightforward method for determining solubility if the solute is non-volatile and thermally stable at the drying temperature.[3][4]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

-

Evaporating dish or watch glass

-

Analytical balance

-

Oven or vacuum oven

-

Pipettes

Procedure:

-

Prepare a saturated solution using the shake-flask method as described above.

-

Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the decomposition point of the compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it.

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range.[5][6]

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Prepare a saturated solution using the shake-flask method.

-

Filter the saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualizations

The following diagrams illustrate the workflow for determining the solubility of this compound.

References

Stability of Methyl 1-amino-1-cyclopentanecarboxylate: An In-depth Technical Guide

Introduction

Methyl 1-amino-1-cyclopentanecarboxylate is a cyclic amino acid ester, a structural motif of interest in medicinal chemistry and drug development. Understanding the stability of this molecule under various environmental conditions is crucial for its handling, formulation, and the assurance of its quality and efficacy in any potential application. This technical guide provides a comprehensive overview of the potential stability challenges and outlines the methodologies for assessing the stability of this compound under conditions of hydrolysis, oxidation, heat, and light, in line with the International Council for Harmonisation (ICH) guidelines.[1]

Predicted Stability Profile

The chemical structure of this compound, featuring a methyl ester and a primary amine on a quaternary carbon, suggests potential susceptibility to specific degradation pathways.

-

Hydrolytic Instability: The ester functional group is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 1-amino-1-cyclopentanecarboxylic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidative Susceptibility: The primary amino group can be a target for oxidation, leading to the formation of various degradation products. The presence of oxidizing agents or exposure to atmospheric oxygen, potentially accelerated by light or metal ions, could induce degradation.

-

Thermal and Photochemical Stability: While the core cyclopentane ring is relatively stable, the functional groups may be susceptible to degradation at elevated temperatures or upon exposure to UV light. Photostability is a critical parameter to evaluate, as light exposure can catalyze oxidative degradation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]

General Considerations

-

Analyte Concentration: A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

-

Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound and its degradation products.

Hydrolytic Stability

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at room temperature for 8 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 48 hours.

-

Withdraw samples at appropriate time intervals.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals for analysis.

Thermal Degradation

-

Expose the solid compound to a temperature of 105°C for 48 hours in a calibrated oven.

-

Dissolve the sample in a suitable solvent at various time points for analysis.

Photostability

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light by wrapping in aluminum foil.

-

Analyze the samples after the exposure period.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in tables to facilitate easy comparison of the stability of this compound under different conditions.

Table 1: Illustrative Hydrolytic Stability Data

| Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |

| 0.1 N HCl (60°C) | 0 | 100.0 | 0.0 | 0 |

| 8 | 92.5 | 7.5 | 1 | |

| 24 | 85.2 | 14.8 | 1 | |

| 0.1 N NaOH (RT) | 0 | 100.0 | 0.0 | 0 |

| 2 | 88.9 | 11.1 | 1 | |

| 8 | 75.4 | 24.6 | 1 | |

| Water (60°C) | 0 | 100.0 | 0.0 | 0 |

| 24 | 99.5 | 0.5 | 0 | |

| 48 | 98.9 | 1.1 | 0 |

Table 2: Illustrative Stability Data under Oxidative, Thermal, and Photolytic Stress

| Stress Condition | Duration | % Assay of this compound | % Degradation | Number of Degradants |

| 3% H₂O₂ (RT) | 24 hours | 90.3 | 9.7 | 2 |

| Dry Heat (105°C) | 48 hours | 97.8 | 2.2 | 1 |

| Photolytic (Solid) | 1.2 million lux hours | 99.1 | 0.9 | 1 |

| Photolytic (Solution) | 1.2 million lux hours | 96.5 | 3.5 | 2 |

Visualization of Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways for this compound based on its functional groups.

Experimental Workflow for Stability Testing

The general workflow for conducting a forced degradation study is depicted below.

Conclusion

While specific experimental data on the stability of this compound is not currently available, this guide provides a robust framework for its evaluation. Based on its chemical structure, the compound is likely to be most susceptible to hydrolysis under basic conditions and, to a lesser extent, acidic conditions. Oxidative degradation is also a potential pathway that warrants investigation. Thermal and photolytic stress may lead to minor degradation. For any research or development involving this compound, it is imperative to conduct thorough forced degradation studies to understand its stability profile, which will inform its handling, formulation, and storage requirements.

References

Methodological & Application

Application Notes and Protocols: The Use of Methyl 1-amino-1-cyclopentanecarboxylate in Constrained Peptides

Introduction

In the fields of medicinal chemistry and drug development, there is a persistent need for novel strategies to design potent and specific therapeutic agents. Peptides are attractive candidates due to their high biological activity, but their application is often limited by poor metabolic stability and conformational flexibility.[1] The introduction of conformational constraints into a peptide backbone is a powerful strategy to overcome these limitations.[1] By restricting the peptide's shape, researchers can pre-organize it into its bioactive conformation, leading to enhanced receptor binding affinity, increased selectivity, and improved resistance to enzymatic degradation.[2]

One effective method to achieve this is through the incorporation of non-natural, cyclic α-amino acids. 1-aminocyclopentane-1-carboxylic acid (Ac5c) is a prominent example of such a building block. Its rigid cyclopentyl ring significantly restricts the allowable backbone dihedral angles (φ and ψ), thereby inducing specific secondary structures.[3] The methyl ester, Methyl 1-amino-1-cyclopentanecarboxylate, is a common derivative used during chemical synthesis. This document provides detailed application notes on the conformational effects of Ac5c and protocols for its synthesis, incorporation into peptides, and subsequent structural analysis.

Application Notes

Induction of Defined Secondary Structures

The primary application of 1-aminocyclopentane-1-carboxylic acid (Ac5c) is to enforce conformational rigidity in a peptide chain. The five-membered ring sterically hinders free rotation around the N-Cα and Cα-C bonds, guiding the peptide backbone to adopt a well-defined geometry.

-

γ-Turn Formation : Studies have shown that Ac5c residues strongly promote the formation of γ-turn conformations within small peptides.[3] A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. This predictable influence makes Ac5c an invaluable tool for mimicking the turn regions of natural proteins or for designing novel peptide scaffolds.

-

Comparison with Other Cyclic Analogs : The conformational propensities of cyclic amino acids vary with ring size. While Ac5c and its cyclohexane counterpart (Ac6c) favor γ-turns, the smaller 1-aminocyclopropane-1-carboxylic acid (Ac3c) prefers geometries in the bridge region of the Ramachandran plot.[3] This allows for a systematic "scanning" of local conformations by substituting different Acnc residues.[4]

Caption: Logical diagram illustrating how Ac5c constrains peptide conformation.

Applications in Peptidomimetics and Drug Design

The ability to control peptide conformation is central to the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.

-

Enhanced Stability : By locking the peptide into a stable fold, Ac5c can protect the amide bonds from proteolytic enzymes, thereby increasing the peptide's half-life in vivo.[2]

-

Improved Receptor Affinity and Selectivity : A flexible peptide must adopt its "active" conformation upon binding to a receptor, a process that is entropically unfavorable. By incorporating Ac5c to pre-organize the peptide into this active shape, the entropic penalty is reduced, leading to higher binding affinity.[5] This can also enhance selectivity for a specific receptor subtype.

-

Scaffolding : Ac5c and other constrained amino acids can serve as scaffolds for presenting side chains in a specific spatial orientation, crucial for interactions with biological targets like protein surfaces or receptor binding pockets.[6]

Quantitative Data Summary

The conformational preferences induced by cyclic α-amino acids are a key aspect of their utility. The following table summarizes these properties based on computational and experimental studies.

| Cyclic Amino Acid | Abbreviation | Ring Size | Preferred Induced Secondary Structure | Reference |

| 1-Aminocyclopropane-1-carboxylic acid | Ac3c | 3 | Bridge region geometries (φ, ψ ≈ ±90°, 0°), β-turns | [3] |

| 1-Aminocyclobutane-1-carboxylic acid | Ac4c | 4 | γ-turn, α-/310-helical conformations | [7] |

| 1-Aminocyclopentane-1-carboxylic acid | Ac5c | 5 | γ-turn conformations | [3] |

| 1-Aminocyclohexane-1-carboxylic acid | Ac6c | 6 | γ-turn conformations | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is adapted from established chemical synthesis methods for the esterification of 1-amino-1-cyclopentanecarboxylic acid.[8]

Materials:

-

1-amino-1-cyclopentanecarboxylic acid

-

Absolute methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Round-bottom flask, condenser, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Cool 30 mL of absolute methanol to 0°C in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Slowly add 7.9 mL of freshly distilled thionyl chloride dropwise to the cold methanol over 30 minutes with continuous stirring.

-

Once the addition is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in small portions over 15 minutes.

-

Remove the ice bath and heat the suspension with stirring, maintaining the temperature at 75°C for 2.5 hours, by which time the solid should have dissolved completely.

-

Remove the methanol under reduced pressure using a rotary evaporator to yield an off-white crystalline mass.

-

Triturate the crude product with anhydrous diethyl ether to wash away impurities.

-

Filter and dry the solid product to yield this compound hydrochloride.

Expected Yield and Characterization:

-

Yield : Approximately 90% (16.1 g).[8]

-

Melting Point : 205-207°C.[8]

-

IR (KBr) : 1740 cm⁻¹ (C=O stretch).[8]

-

¹H NMR (D₂O) : δ 3.95 (s, 3H, -OCH₃), δ 2.83 - 1.66 (m, 8H, cyclopentyl protons).[8]

Protocol 2: Incorporation of Ac5c into a Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for incorporating an Fmoc-protected Ac5c residue into a target peptide sequence using manual or automated SPPS.

Caption: Experimental workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids, including Fmoc-1-amino-1-cyclopentanecarboxylic acid (Fmoc-Ac5c-OH)

-

SPPS-grade resin (e.g., H-Arg(Pbf)-2-chlorotrityl resin).[9]

-

Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)

-

Reagents:

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagent: HATU (or similar, e.g., HBTU/HOBt)

-

Base: Diisopropylethylamine (DIEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

-

Peptide synthesis vessel, shaker, HPLC system

Procedure:

-

Resin Preparation : Swell the resin in DMF in a peptide synthesis vessel for 30-60 minutes.

-

First Amino Acid Coupling : Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's instructions.

-

SPPS Cycle for Each Amino Acid : a. Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat once. This removes the Fmoc group, liberating a free amine. b. Washing : Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts. c. Amino Acid Coupling : i. In a separate vial, pre-activate the next amino acid (e.g., 4 eq. of Fmoc-Ac5c-OH) with a coupling reagent (e.g., 3.9 eq. of HATU) and a base (e.g., 8 eq. of DIEA) in DMF for 5-10 minutes. ii. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Washing : Wash the resin thoroughly with DMF and DCM as in step 3b. e. Repeat : Repeat the cycle (steps 3a-3d) for each amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection : After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification : Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide using reverse-phase preparative HPLC.

-

Lyophilization : Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder.

Protocol 3: Conformational Analysis of Ac5c-Containing Peptides

This protocol describes the key analytical techniques used to determine the three-dimensional structure of the synthesized peptide.

Caption: Workflow for the conformational analysis of a constrained peptide.

Methods:

-

Mass Spectrometry (MS) :

-

Purpose : To confirm the molecular weight of the synthesized peptide, verifying its identity and purity.

-

Procedure : Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

-

Circular Dichroism (CD) Spectroscopy :

-

Purpose : To provide a rapid, qualitative assessment of the peptide's overall secondary structure in solution.

-

Procedure : Dissolve the peptide in an appropriate buffer or solvent (e.g., phosphate buffer or trifluoroethanol). Record the CD spectrum, typically from 190 to 260 nm. The shape of the spectrum can indicate the presence of α-helices, β-sheets, or turns.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Purpose : To determine the detailed three-dimensional structure of the peptide in solution.

-

Procedure : a. Dissolve the peptide (typically 1-5 mM) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O).[10] b. Acquire a series of 1D (¹H) and 2D NMR spectra (e.g., COSY, TOCSY, and ROESY or NOESY).[10] c. Assignment : Use COSY and TOCSY spectra to assign all proton resonances to specific amino acid residues in the sequence. d. Structural Restraints : Use the ROESY or NOESY spectrum to identify through-space correlations (cross-peaks), which correspond to protons that are close in space (< 5 Å). These Nuclear Overhauser Effect (NOE) restraints are crucial for defining the peptide's fold.[11]

-

-

Structure Calculation and Computational Modeling :

-

Purpose : To generate a 3D model of the peptide that is consistent with the experimental NMR data.

-

Procedure : Use the NOE-derived distance restraints in molecular dynamics or distance geometry software (e.g., AMBER, CHARMM) to calculate an ensemble of low-energy structures. These calculations often supplement experimental data to refine the final structure.[7][12]

-

-

X-ray Crystallography (Optional) :

-

Purpose : To determine the precise atomic-level structure of the peptide in the solid state.

-

Procedure : This method requires the successful crystallization of the peptide, which can be challenging. If crystals are obtained, they are analyzed by X-ray diffraction to produce a high-resolution 3D structure.[10]

-

References

- 1. researchgate.net [researchgate.net]

- 2. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Short constrained peptides that inhibit HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Click-Free Synthesis of a Multivalent Tricyclic Peptide as a Molecular Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.ias.ac.in [repository.ias.ac.in]

- 11. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 1-amino-1-cyclopentanecarboxylate: A Versatile Scaffold for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-amino-1-cyclopentanecarboxylate is a cyclic amino acid ester that has emerged as a privileged scaffold in medicinal chemistry. Its constrained cyclopentane ring system offers a unique three-dimensional arrangement of functional groups, enabling the design of potent and selective modulators of various biological targets. This document provides detailed application notes on the utility of this scaffold in drug discovery, focusing on its application in the development of NMDA receptor antagonists, integrin antagonists, and anticonvulsant agents. Furthermore, it includes comprehensive experimental protocols for the synthesis of derivatives and their subsequent biological evaluation.

Applications in Drug Discovery

The rigid cyclopentane core of this compound serves as a valuable template for introducing chemical diversity. By modifying the amino and ester functionalities, a wide array of derivatives can be synthesized and screened for activity against various targets.

NMDA Receptor Antagonists for Neuroprotection

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Compounds that can selectively block this receptor are therefore of significant therapeutic interest. The constrained nature of the this compound scaffold allows for the precise positioning of pharmacophoric elements that can interact with the NMDA receptor binding sites, leading to potent antagonism.

Integrin Antagonists for Anti-Cancer and Anti-Inflammatory Applications

Integrins are cell adhesion receptors that play crucial roles in cell-cell and cell-extracellular matrix interactions.[3][4] Their involvement in processes such as tumor angiogenesis, metastasis, and inflammation makes them attractive targets for drug discovery.[5][6] Derivatives of this compound have been explored as mimics of the Arg-Gly-Asp (RGD) motif, a key recognition sequence for many integrins, leading to the development of potent and selective integrin antagonists.

Anticonvulsant Agents for Epilepsy Treatment

Epilepsy is a neurological disorder characterized by recurrent seizures.[7] The development of novel anticonvulsant drugs with improved efficacy and safety profiles is an ongoing area of research. The unique conformational constraints of the cyclopentane ring in this compound derivatives can lead to enhanced binding to ion channels and receptors involved in neuronal excitability, offering a promising avenue for the discovery of new antiepileptic agents.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for representative compounds derived from or related to the cyclopentane scaffold in the context of the aforementioned applications.

Table 1: NMDA Receptor Antagonists

| Compound ID | Structure/Modification | Target | Assay | IC50/Ki (µM) | Reference |

| Milnacipran | Phenylcyclopropanecarboxamide | NMDA Receptor | Radioligand Binding | 6.3 ± 0.3 | [9] |

| Compound 7 | N-methyl milnacipran | NMDA Receptor | Radioligand Binding | 13 ± 2.1 | [9] |

| Compound 12 | Homologue of milnacipran | NMDA Receptor | Radioligand Binding | 10 ± 1.2 | [9] |

| Amide 49 | Ethanediamine amide | NR2B-selective NMDA Receptor | Functional Assay | 0.065 | [10] |

| Amide 52 | Phenoxy ethanediamine amide | NR2B-selective NMDA Receptor | Functional Assay | 0.054 | [10] |

Table 2: Integrin Antagonists

| Compound ID | Structure/Modification | Target | Assay | IC50 (nM) | Reference |

| ST1646 | Cyclic RGD pentapeptide mimic | αvβ3/αvβ5 Integrin | Receptor Binding | Potent antagonist | [11] |

| RGD Ligand 8 | cis-β-ACPC scaffold | αvβ3 Integrin | Competitive Binding | Nanomolar range | [12] |

| RGD Ligand 9 | cis-β-ACPC scaffold | αvβ3 Integrin | Competitive Binding | Nanomolar range | [12] |

| isoDGR Ligand 10 | cis-β-ACPC scaffold | αvβ3 Integrin | Competitive Binding | Micromolar range | [12] |

Table 3: Anticonvulsant Activity

| Compound ID | Structure/Modification | Animal Model | Test | ED50 (mg/kg) | Reference |

| Compound 7h | Benzodioxole-penten-ylidene-hydrazinecarboxamide | Mice | MES | 87 | [5] |

| (±)-13b | Benzodioxole-dihydro-pyrazole-carboxamide | Mice | scPTZ | 110 | [5] |

| Compound 1e | Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | Mice | MES | 16.7 | [1] |

| Compound 6d | Cyclohexanecarboxamide derivative | Mice | scPTZ | 0.04 mmol/kg | [6] |

Experimental Protocols

General Synthesis of Amide Derivatives from this compound

This protocol describes a general method for the acylation of the amino group of this compound to generate a library of amide derivatives.

Materials:

-

This compound hydrochloride

-

Desired carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.2 eq) in anhydrous DCM.

-

Add the activated carboxylic acid solution to the solution of this compound and stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

-

Characterize the final product by NMR and mass spectrometry.

In Vitro Assay for NMDA Receptor Antagonism

This protocol outlines a whole-cell patch-clamp electrophysiology assay to evaluate the inhibitory activity of synthesized compounds on NMDA receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing human NMDA receptor subunits).[13]

Materials:

-

HEK293 cells stably expressing human NR1a/NR2B NMDA receptors

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.4

-

Internal solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 10 HEPES, pH 7.2

-

NMDA and glycine (agonists)

-

Test compounds dissolved in DMSO

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Culture the HEK293 cells on glass coverslips.

-

Prior to recording, transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current.

-

After establishing a stable baseline response, co-apply the test compound at various concentrations with the agonists.

-

Record the peak inward current in the presence of the test compound.

-

Calculate the percentage inhibition of the NMDA-induced current for each concentration of the test compound.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Adhesion Assay for Integrin Antagonism

This protocol describes a colorimetric cell adhesion assay to assess the ability of synthesized compounds to inhibit integrin-mediated cell adhesion.[14]

Materials:

-

96-well microtiter plates coated with an integrin ligand (e.g., fibronectin, vitronectin)

-

Human adherent cell line expressing the target integrin (e.g., K562 cells)

-

Cell labeling dye (e.g., Calcein-AM)

-

Assay buffer (e.g., TBS with 2% BSA)

-

Test compounds dissolved in DMSO

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Label the cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer.

-

Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

-

Add the cell suspension to the ligand-coated 96-well plate.

-

Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells with assay buffer to remove non-adherent cells.

-

Quantify the number of adherent cells by measuring the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of adhesion relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of adhesion against the compound concentration.

Anticonvulsant Screening Protocol (Maximal Electroshock Seizure - MES Test)

This protocol describes the MES test in mice, a common primary screening method for anticonvulsant drugs.[15][16]

Materials:

-

Male mice (e.g., Swiss albino, 20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Phenytoin)

Procedure: